molecular formula C6H13NO2S B13117608 4-(Ethylthio)-2-hydroxybutanamide

4-(Ethylthio)-2-hydroxybutanamide

Cat. No.: B13117608
M. Wt: 163.24 g/mol
InChI Key: PERTZGARHAAVOB-UHFFFAOYSA-N
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Description

4-(Ethylthio)-2-hydroxybutanamide is an organic compound characterized by the presence of an ethylthio group, a hydroxyl group, and an amide group attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethylthio)-2-hydroxybutanamide typically involves the reaction of 4-chlorobutanoyl chloride with ethanethiol in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the ethylthio group. The intermediate product is then hydrolyzed to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Ethylthio)-2-hydroxybutanamide undergoes various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alcohols, acids, or alkyl halides in the presence of catalysts.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Esters, ethers.

Scientific Research Applications

4-(Ethylthio)-2-hydroxybutanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Ethylthio)-2-hydroxybutanamide involves its interaction with specific molecular targets. The ethylthio group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxyl and amide groups may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylthio)-2-hydroxybutanamide: Similar structure but with a methylthio group instead of an ethylthio group.

    4-(Ethylthio)-2-hydroxybutanoic acid: Similar structure but with a carboxylic acid group instead of an amide group.

    4-(Ethylthio)-2-hydroxybutanal: Similar structure but with an aldehyde group instead of an amide group.

Uniqueness

4-(Ethylthio)-2-hydroxybutanamide is unique due to the presence of both an ethylthio group and an amide group, which confer distinct chemical reactivity and potential biological activity. Its combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C6H13NO2S

Molecular Weight

163.24 g/mol

IUPAC Name

4-ethylsulfanyl-2-hydroxybutanamide

InChI

InChI=1S/C6H13NO2S/c1-2-10-4-3-5(8)6(7)9/h5,8H,2-4H2,1H3,(H2,7,9)

InChI Key

PERTZGARHAAVOB-UHFFFAOYSA-N

Canonical SMILES

CCSCCC(C(=O)N)O

Origin of Product

United States

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